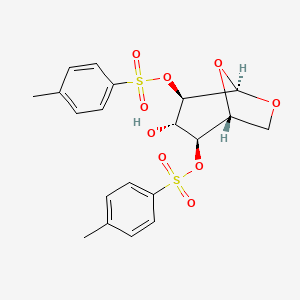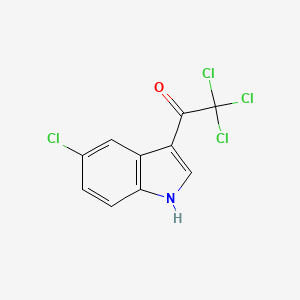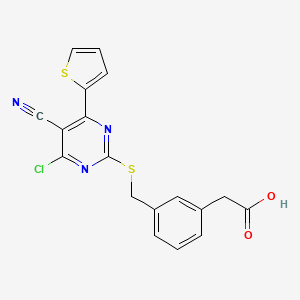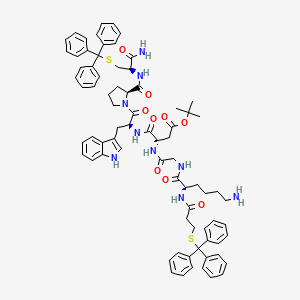![molecular formula C12H14BrN3O B11831636 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one](/img/structure/B11831636.png)
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is a heterocyclic compound that features a spiro linkage between a naphthyridine and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one typically involves multicomponent reactions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a component in molecular sensors.
Mécanisme D'action
The mechanism of action of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine Derivatives: Compounds like gemifloxacin, which contain the 1,8-naphthyridine core, are used in medicinal chemistry for their antibacterial properties.
Spiro Compounds: Other spiro compounds with different heterocyclic rings also exhibit unique chemical and biological properties.
Uniqueness
6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is unique due to its specific spiro linkage and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C12H14BrN3O |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
6-bromospiro[1,4-dihydro-1,8-naphthyridine-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C12H14BrN3O/c13-9-5-8-6-12(1-3-14-4-2-12)11(17)16-10(8)15-7-9/h5,7,14H,1-4,6H2,(H,15,16,17) |
Clé InChI |
QAAHZKXSNGWRTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC3=C(NC2=O)N=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)

![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)





![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)


